4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine
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Overview
Description
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone to form chalcone, followed by cyclization with guanidine to yield the pyrimidine ring. The final step involves methylation of the amine group using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylamine: Shares the methoxyphenyl group but differs in the rest of the structure.
4-Methoxyphenylacetic acid: Contains the methoxyphenyl group attached to an acetic acid moiety.
Methedrone: A synthetic cathinone with a similar methoxyphenyl group but different overall structure.
Uniqueness
4-(4-Methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups and the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
66849-35-2 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-methyl-6-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C18H17N3O/c1-19-18-20-16(13-6-4-3-5-7-13)12-17(21-18)14-8-10-15(22-2)11-9-14/h3-12H,1-2H3,(H,19,20,21) |
InChI Key |
VPUJVYWZIWLQOF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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